

An In-depth Technical Guide to the Molecular Structure of Dibutyl Maleate

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Compound of Interest		
Compound Name:	Dibutyl maleate	
Cat. No.:	B1670435	Get Quote

This technical guide provides a comprehensive overview of the molecular structure of **Dibutyl maleate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Dibutyl maleate is an organic compound classified as a diester of maleic acid and 1-butanol. [1] Its molecular structure is characterized by a central carbon-carbon double bond in a cis or (Z) configuration, flanked by two carboxyl groups, each esterified with a butyl group.[2][3] This unsaturated nature makes it a reactive molecule, capable of undergoing addition reactions.[2]

Value
dibutyl (2Z)-but-2-enedioate[3][4][5]
Maleic acid dibutyl ester, DBM[2][6]
105-76-0[4][5][6][7]
C12H20O4[4][5][7]
228.28 g/mol [3][5][7][8]
CCCCOC(/C=C\C(OCCCC)=O)=O[8]
JBSLOWBPDRZSMB-FPLPWBNLSA-N



Physicochemical Properties

Dibutyl maleate is a colorless to slightly yellow, oily liquid with a characteristic ester-like odor. [1][2][4] It is miscible with many organic solvents but has very low solubility in water.[4][9]

Property	Value
Appearance	Colorless to pale yellow oily liquid[1][2][4][9]
Boiling Point	281 °C[4][10]
Melting Point	-85 °C[2][10]
Density	0.988 g/mL at 25 °C[4][11]
Refractive Index (n20/D)	1.445[4]
Vapor Pressure	0.000620 mmHg at 25 °C[10]
Solubility in water	500 mg/L at 25 °C[10]
Flash Point	120 °C (248 °F)

Synthesis of Dibutyl Maleate

Dibutyl maleate is typically synthesized via Fischer esterification. This process involves the reaction of maleic anhydride with 1-butanol in the presence of an acid catalyst, commonly ptoluenesulfonic acid.[1][2][12] The reaction is driven to completion by removing the water formed as a byproduct, often using a Dean-Stark apparatus.[12]

Materials:

- Maleic anhydride (0.63 mole)[12]
- n-butanol (300 mL)[12]
- p-toluenesulfonic acid (1 gram)[12]
- Reaction flask equipped with a reflux condenser and Dean-Stark trap
- Heating mantle

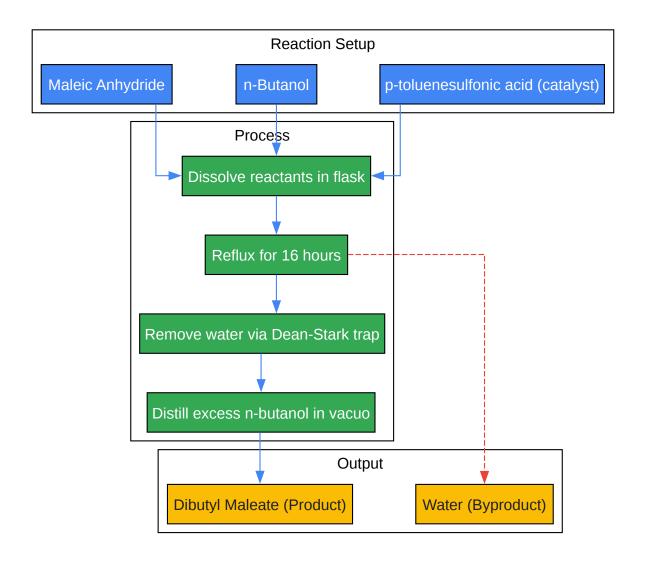


Vacuum distillation apparatus

Procedure:

- Dissolve 70 grams (0.63 mole) of maleic anhydride in 300 mL of n-butanol in the reaction flask.[12]
- Add 1 gram of p-toluenesulfonic acid to the solution to act as a catalyst.[12]
- Assemble the reflux apparatus with the Dean-Stark trap to collect the water produced during the reaction.[12]
- Heat the mixture to reflux and maintain for approximately 16 hours, continuously removing the water that collects in the trap.[12]
- After the reaction is complete (indicated by the cessation of water formation), allow the mixture to cool.
- Remove the excess n-butanol from the reaction mixture using distillation under reduced pressure (in vacuo).[12]
- The remaining residue is crude **dibutyl maleate**, which can be further purified if necessary. The structure of the resulting product can be verified by NMR analysis.[12] A yield of 95.6% can be achieved with optimized reactant ratios and reaction times.[13]





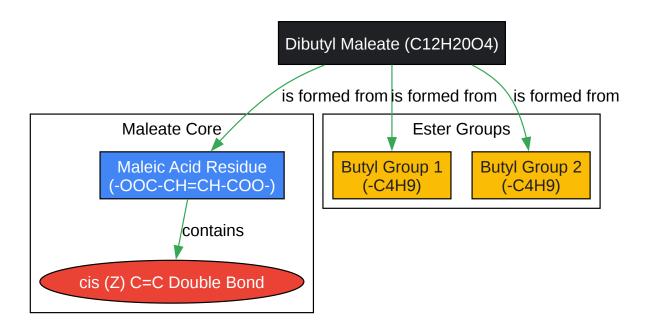
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Synthesis workflow for **Dibutyl maleate**.

Molecular Structure Visualization

The logical relationship between the constituent parts of the **Dibutyl maleate** molecule is illustrated below. The core is the maleate group, derived from maleic acid, which is esterified with two butyl groups.





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Logical structure of the **Dibutyl maleate** molecule.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of **Dibutyl maleate**.

- Infrared (IR) Spectroscopy: The IR spectrum of **Dibutyl maleate** exhibits characteristic
 absorption bands. Key peaks include a strong C=O stretching vibration for the ester carbonyl
 groups and a C=C stretching vibration corresponding to the central double bond.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule. The chemical shifts and coupling constants confirm the presence of the butyl chains and the cis-configuration of the vinyl protons.
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and structure.



While specific peak data from proprietary databases is not provided, publicly available information confirms the use of these techniques for structural verification.[3][12] For detailed spectral data, researchers should refer to spectral databases such as those maintained by PubChem or other chemical suppliers.[3]

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